Ibotalactone B
Description
Ibotalactone B (CAS: 123562-49-2) is a complex organic compound with the molecular formula C₃₂H₂₄O₁₄ and a precise molecular weight of 552.14784 . It belongs to the pyrano[3,4-c]pyran class of lactones, characterized by a fused bicyclic pyran system.
Properties
CAS No. |
123562-49-2 |
|---|---|
Molecular Formula |
C25H28O14 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(1R,4aS,8S,8aS)-8-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-methyl-3-oxo-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid |
InChI |
InChI=1S/C25H28O14/c1-10-19-12(7-18(29)37-10)13(23(33)34)8-36-24(19)39-25-22(32)21(31)20(30)16(38-25)9-35-17(28)5-3-11-2-4-14(26)15(27)6-11/h2-6,8,10,12,16,19-22,24-27,30-32H,7,9H2,1H3,(H,33,34)/b5-3+/t10-,12-,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI Key |
LNUWWJOQXXRYFK-WTRMFIOSSA-N |
SMILES |
CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)C(=O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)C(=O)O |
Canonical SMILES |
CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Ibotalactone B’s properties, it is compared below with two compounds: (1) Coumarin (a structurally simpler lactone) and (2) 2-(4-Nitrophenyl)benzimidazole (CAS: 1761-61-1, a functionally distinct but synthetically relevant compound) .
Table 1: Comparative Physicochemical Properties
| Property | This compound | Coumarin | 2-(4-Nitrophenyl)benzimidazole |
|---|---|---|---|
| Molecular Formula | C₃₂H₂₄O₁₄ | C₉H₆O₂ | C₁₃H₉N₂O₂ |
| Molecular Weight | 552.15 | 146.14 | 201.02 |
| TPSA (Ų) | 218.74 | 26.30 | 58.20 |
| Hydrogen Bond Donors | 6 | 0 | 1 |
| Hydrogen Bond Acceptors | 14 | 2 | 4 |
| XlogP | -0.6 | 1.5 | 2.8 |
| Complexity | 980 | 144 | 254 |
| Solubility (Water) | Low (predicted) | 0.3 g/L | 0.687 mg/mL |
Structural and Functional Differences
- Coumarin : A simple benzopyrone lactone, Coumarin lacks stereocenters and has significantly lower TPSA (26.30 Ų) and hydrogen-bonding capacity compared to this compound. Its higher XlogP (1.5) reflects greater lipophilicity, enabling membrane permeability, whereas this compound’s negative XlogP (-0.6) suggests polar interactions dominate . Coumarin’s bioactivity (e.g., anticoagulant properties) is well-documented, but this compound’s larger structure may target more specific enzymatic pathways .
- Its lower molecular weight (201.02) and moderate TPSA (58.20 Ų) contrast with this compound’s high complexity. The compound’s solubility (0.687 mg/mL) and stability under green synthesis conditions (e.g., A-FGO catalyst reuse) highlight industrial applicability, whereas this compound’s synthesis and purification remain challenging due to stereochemical control .
Discussion of Research Findings
- Stereochemical Complexity : this compound’s nine stereocenters necessitate advanced chiral synthesis techniques, contrasting with Coumarin’s straightforward synthesis .
- Solubility Challenges : Both this compound and 2-(4-nitrophenyl)benzimidazole exhibit low aqueous solubility, but the latter’s higher logP (2.8) improves organic solvent compatibility .
- Functional Versatility : While Coumarin and 2-(4-nitrophenyl)benzimidazole have established roles in pharmacology and catalysis, this compound’s unique structure positions it for niche applications in medicinal chemistry, pending further study.
Q & A
Basic Question
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
- ANOVA : Compare multiple dose groups with post-hoc tests (e.g., Tukey’s).
- Uncertainty Quantification : Report 95% confidence intervals and use tools like GraphPad Prism for error propagation.
- Sensitivity Analysis : Test robustness to outliers via bootstrapping .
How should researchers address low reproducibility in this compound's reported synthetic yields?
Advanced Question
Reproducibility issues may arise from unoptimized reaction conditions or unreported details. Solutions include:
- Detailed Protocols : Specify exact solvent grades, catalyst loadings, and purification steps (e.g., flash chromatography vs. HPLC).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify critical factors.
- Collaborative Validation : Share samples with independent labs for synthesis replication.
- Metadata Reporting : Disclose humidity, light exposure, and equipment models (e.g., Schlenk line vs. glovebox) .
What ethical and methodological standards apply to this compound studies involving animal models?
Basic Question
- Ethical Approval : Obtain IACUC or equivalent oversight for in vivo experiments. Justify sample sizes via power analysis to minimize animal use .
- Endpoint Criteria : Predefine humane endpoints (e.g., tumor size limits).
- Data Transparency : Report attrition rates, randomization methods, and blinding protocols. Use ARRIVE guidelines for manuscript preparation .
How can computational methods predict this compound's molecular targets?
Advanced Question
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
- QSAR Modeling : Train models on bioactivity data of structural analogs.
- Network Pharmacology : Map putative targets onto pathways (e.g., KEGG) to identify polypharmacology effects.
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
What strategies validate the ecological relevance of this compound in its natural source organism?
Advanced Question
- Gene Knockout : Use CRISPR/Cas9 to delete biosynthetic genes and observe phenotypic changes.
- Metabolomic Profiling : Compare wild-type vs. mutant strains via LC-MS/MS.
- Ecological Assays : Test antifungal/antibacterial activity against sympatric species.
Correlate findings with transcriptomic data to link biosynthesis to environmental stressors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
